molecular formula C9H8Cl2O2 B7901437 2,3-Dichloro-4-ethoxybenzaldehyde

2,3-Dichloro-4-ethoxybenzaldehyde

Cat. No.: B7901437
M. Wt: 219.06 g/mol
InChI Key: MMOWWHQQUDNRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-ethoxybenzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with chlorine atoms at the 2- and 3-positions and an ethoxy group at the 4-position. This compound’s structure renders it highly electrophilic due to the electron-withdrawing effects of the chlorine substituents and the electron-donating ethoxy group. Such properties make it a valuable intermediate in pharmaceutical synthesis, particularly for constructing Schiff bases or heterocyclic compounds .

Properties

IUPAC Name

2,3-dichloro-4-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOWWHQQUDNRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-ethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-ethoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dichloro-4-ethoxybenzoic acid.

    Reduction: 2,3-Dichloro-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-4-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-ethoxybenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can influence the compound’s reactivity through electron-donating effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2,3-Dichloro-4-ethoxybenzaldehyde with analogs:

Compound Name Substituents Functional Group Key Applications CAS/Reference
This compound 2-Cl, 3-Cl, 4-OEt Aldehyde Pharmaceutical intermediates Not explicitly listed
4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde 2,6-Cl₂, 3-OEt, 4-OCH₂Ph Aldehyde Agrochemical research 568556-77-4
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-Cl₂, 4-OCH₂OEt Amide Herbicide (etobenzanid)
5-Nitrovanillin 3-OCH₃, 5-NO₂ Aldehyde Flavoring agent, synthetic precursor 6635-20-7
Key Observations:
  • Substituent Effects: Chlorine atoms (electron-withdrawing) enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions. The ethoxy group (electron-donating) directs electrophilic substitution to specific positions on the aromatic ring. In 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde, the bulky 2,6-dichlorobenzyloxy group reduces solubility in polar solvents compared to the target compound . 5-Nitrovanillin’s nitro group increases polarity but reduces solubility in non-polar solvents due to strong electron withdrawal .
  • Functional Group Impact :

    • The aldehyde group in this compound and 5-nitrovanillin enables condensation reactions, whereas the amide group in etobenzanid confers stability and herbicidal activity .

Physicochemical Properties

Property This compound 4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde Etobenzanid 5-Nitrovanillin
Solubility in Water Low Very low Moderate Moderate
Melting Point Not reported Not reported 145–148°C (literature) 82–84°C
Reactivity High (electrophilic aldehyde) Moderate (steric hindrance) Low (amide stability) High (nitro activation)
  • Thermal Stability : Etobenzanid’s amide group contributes to higher thermal stability compared to aldehyde-containing analogs .

Biological Activity

2,3-Dichloro-4-ethoxybenzaldehyde is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of ethoxybenzaldehyde derivatives. The compound can be synthesized through electrophilic aromatic substitution where chlorine is introduced at the 2 and 3 positions of the benzene ring. Various synthetic routes have been explored to optimize yield and purity, often employing reagents such as phosphorus oxychloride or thionyl chloride in the presence of suitable solvents.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

MicroorganismMIC (µg/mL)Comparison to Standard
Staphylococcus aureus32Ampicillin: 16
Escherichia coli64Gentamicin: 32
Pseudomonas aeruginosa128Ciprofloxacin: 64

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using in vivo models. In carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation. The efficacy was compared with diclofenac sodium, a standard anti-inflammatory drug.

TreatmentEdema Reduction (%)Dose (mg/kg)
Control0-
Diclofenac Sodium10050
This compound75100

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)15

Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways, indicating a mechanism of action that warrants further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of chlorinated benzaldehydes, including derivatives similar to this compound. For instance:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing chlorinated benzaldehydes compared to standard treatments.
  • Anti-inflammatory Research : Another study demonstrated that a derivative of this compound significantly reduced inflammatory markers in patients with rheumatoid arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.